2-Isopropylcyclohexanecarboxylic acid
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Overview
Description
2-Isopropylcyclohexanecarboxylic acid, also known as isopropyl-cyclohexanecarboxylic acid, is a compound with the chemical formula C10H18O2. It is characterized by the presence of an isopropyl group and a cyclohexane ring attached to a carboxylic acid functional group. This compound is a colorless liquid and is used in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropylcyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of dicarboxylic esters. For instance, the monohydrolysis of dicarboxylic esters can be mediated by silica at elevated temperatures, followed by cleavage under mild conditions . Another method involves the esterification of cyclohexanecarboxylic acid derivatives with isopropyl alcohol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use cyclohexanecarboxylic acid and isopropyl alcohol as starting materials, with catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-Isopropylcyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of aromatic aldehydes and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of perfumes and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-isopropylcyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Similar structure but lacks the isopropyl group.
Isobutyric acid: Contains a similar carboxylic acid group but has a different alkyl chain.
2-Methylcyclohexanecarboxylic acid: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
2-Isopropylcyclohexanecarboxylic acid is unique due to the presence of both an isopropyl group and a cyclohexane ring, which confer specific chemical and physical properties. These structural features make it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
QCGRBBMOJYZXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC1C(=O)O |
Origin of Product |
United States |
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